Trimethobenzamide Trimethobenzamide Trimethobenzamide is the amide obtained by formal condensation of 3,4,5-trihydroxybenzoic acid with 4-[2-(N,N-dimethylamino)ethoxy]benzylamine. It is used to prevent nausea and vomitting in humans. It has a role as an antiemetic. It is a tertiary amino compound and a member of benzamides.
Trimethobenzamide is a novel antiemetic which prevents nausea and vomiting in humans. Its actions are unclear but most likely involves the chemoreceptor trigger zone (CTZ). In dogs pretreated with trimethobenzamide HCl, the emetic response to apomorphine is inhibited, while little or no protection is afforded against emesis induced by intragastric copper sulfate.
Trimethobenzamide is an Antiemetic. The physiologic effect of trimethobenzamide is by means of Emesis Suppression.
Trimethobenzamide is an orally available, antiemetic agent used in the therapy of nausea and vomiting associated with medications and gastrointestinal, viral and other illnesses. Trimethobenzamide has not been linked convincingly to elevations in serum enzymes during therapy and despite widescale use for almost 50 years, it has rarely been linked to instances of clinically apparent liver injury with jaundice.
See also: Trimethobenzamide Hydrochloride (has salt form).
Brand Name: Vulcanchem
CAS No.: 138-56-7
VCID: VC21339513
InChI: InChI=1S/C21H28N2O5/c1-23(2)10-11-28-17-8-6-15(7-9-17)14-22-21(24)16-12-18(25-3)20(27-5)19(13-16)26-4/h6-9,12-13H,10-11,14H2,1-5H3,(H,22,24)
SMILES: CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Molecular Formula: C21H28N2O5
Molecular Weight: 388.5 g/mol

Trimethobenzamide

CAS No.: 138-56-7

Cat. No.: VC21339513

Molecular Formula: C21H28N2O5

Molecular Weight: 388.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Trimethobenzamide - 138-56-7

CAS No. 138-56-7
Molecular Formula C21H28N2O5
Molecular Weight 388.5 g/mol
IUPAC Name N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide
Standard InChI InChI=1S/C21H28N2O5/c1-23(2)10-11-28-17-8-6-15(7-9-17)14-22-21(24)16-12-18(25-3)20(27-5)19(13-16)26-4/h6-9,12-13H,10-11,14H2,1-5H3,(H,22,24)
Standard InChI Key FEZBIKUBAYAZIU-UHFFFAOYSA-N
SMILES CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Canonical SMILES CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Melting Point 188.7 °C

Chemical Identity and Structural Properties

Trimethobenzamide is chemically identified as N-[p-[2-(dimethylamino)ethoxy]benzyl]-3,4,5-trimethoxybenzamide. In its pharmaceutical form, it is commonly formulated as the hydrochloride salt (monohydrochloride), which enhances its stability and solubility characteristics for clinical administration. The compound belongs to the class of organic compounds known as N-benzylbenzamides, containing a benzamide moiety that is N-linked to a benzyl group .

Physical and Chemical Characteristics

The detailed physical and chemical properties of trimethobenzamide hydrochloride are summarized in the following table:

PropertySpecification
Chemical FormulaC₂₁H₂₈N₂O₅ - HCl
Molecular Weight424.93 g/mol (hydrochloride salt)
Base Weight388.4574 g/mol (without HCl)
Physical StateSolid
SolubilitySlightly soluble in DMSO and methanol
ClassificationN-benzylbenzamide derivative
Structural FeaturesBenzamide moiety, trimethoxy substitution, dimethylamino group

The structural framework of trimethobenzamide incorporates several key functional groups that contribute to its pharmacological activity, including three methoxy groups on one benzene ring and a dimethylamino ethoxy side chain on the other aromatic ring .

Pharmacological Properties

Mechanism of Action

The precise mechanism of action of trimethobenzamide remains somewhat obscure despite extensive research. Current evidence suggests that its antiemetic effects primarily involve the chemoreceptor trigger zone (CTZ), which is located in the medulla oblongata. This specialized area serves as a critical relay center through which emetic impulses are conveyed to the vomiting center in the brainstem .

Interestingly, evidence indicates that trimethobenzamide may exhibit inhibitory activity on A(2) dopamine receptors in humans, potentially contributing to its antiemetic efficacy through modulation of dopaminergic signaling pathways involved in nausea and vomiting .

Pharmacokinetic Profile

The pharmacokinetic properties of trimethobenzamide have been characterized through studies in healthy adult subjects, revealing important aspects of its absorption, distribution, metabolism, and elimination.

Absorption and Bioavailability

Following oral administration of trimethobenzamide in capsule form (300 mg), the compound demonstrates complete bioavailability relative to solution formulations, with a bioavailability ratio of 100%. The time to reach maximum plasma concentration (Tmax) for the oral capsule is approximately 15 minutes longer than that observed with intramuscular injection formulations .

Comparative pharmacokinetic studies have shown that a single 300 mg oral capsule of trimethobenzamide provides a plasma concentration profile similar to that achieved with a 200 mg intramuscular injection, suggesting reliable oral absorption despite the difference in administration route .

Clinical Applications

FDA-Approved Indications

Trimethobenzamide has received FDA approval for specific therapeutic indications based on established efficacy and safety profiles:

  • Postoperative Nausea and Vomiting: The compound is indicated for the management of nausea and vomiting following surgical procedures, providing relief from these common postoperative complications .

  • Gastroenteritis-Associated Nausea: Trimethobenzamide is approved for the treatment of nausea associated with gastroenteritis, helping to alleviate symptoms in patients with this gastrointestinal condition .

Dosage and Administration

Standard Dosing Guidelines

Trimethobenzamide hydrochloride is available in oral capsule form, with each capsule containing trimethobenzamide hydrochloride equivalent to 300 mg of the active compound. The capsules are visually distinguished by an opaque purple cap marked "Tigan" and an opaque purple body marked "M079" .

Dosing recommendations specify that the regimen should be adjusted according to the specific indication for therapy, severity of symptoms, and individual patient response. This flexibility allows for personalized treatment approaches based on clinical presentation and therapeutic needs .

Geriatric Patients

Dose adjustments are recommended for elderly patients, particularly those with reduced renal function. Due to age-related changes in physiological parameters, starting at the lower end of the dosing range is generally advised. Specific strategies include reducing the total dose administered at each dosing interval or increasing the time between doses .

The rationale for this cautious approach stems from the knowledge that trimethobenzamide is substantially excreted by the kidneys, potentially increasing the risk of adverse reactions in patients with compromised renal function. As elderly individuals are more likely to experience decreased renal function, careful dose selection is warranted to maintain an appropriate balance between efficacy and safety .

Patients with Renal Impairment

For patients with renal impairment (defined as creatinine clearance ≤70 mL/min/1.73m²), dose adjustments similar to those recommended for geriatric patients should be implemented. These include reducing the total dose per administration or extending the interval between doses. The final dosing regimen should be determined based on integrated assessment of clinical efficacy and safety considerations .

Pharmaceutical Formulation

Composition and Excipients

The oral capsule formulation of trimethobenzamide (marketed as Tigan) contains the active ingredient trimethobenzamide hydrochloride equivalent to 300 mg of trimethobenzamide. In addition to the active pharmaceutical ingredient, the capsule contains several inactive components that contribute to its physical characteristics, stability, and manufacturability .

The complete list of inactive ingredients includes:

  • D&C Red No. 28

  • FD&C Blue No. 1

  • Lactose

  • Magnesium stearate

  • Starch

  • Titanium dioxide

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator